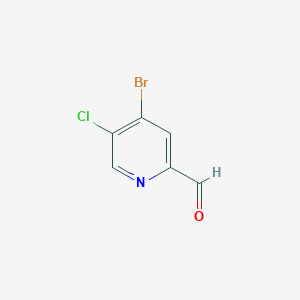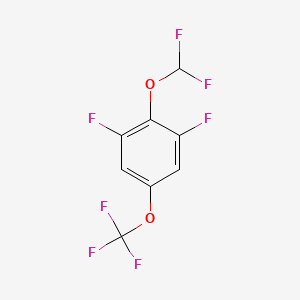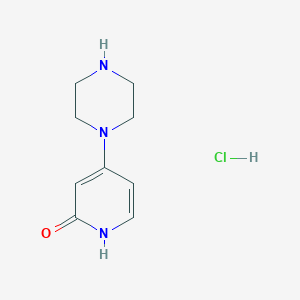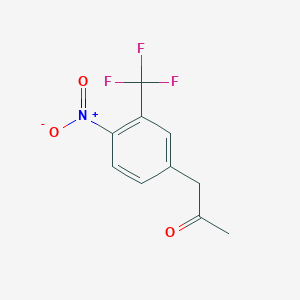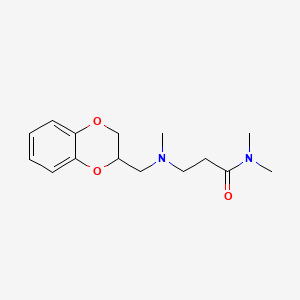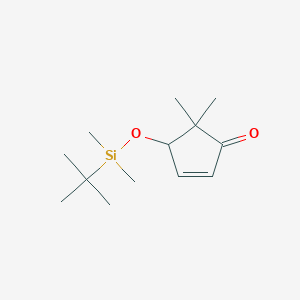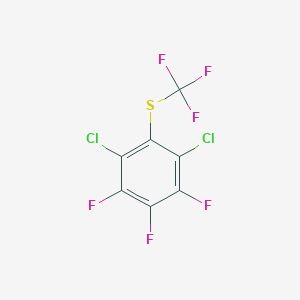
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound .
Métodos De Preparación
The synthesis of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene involves multiple steps. One common method includes the reaction of a precursor compound with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the presence of a catalyst and a polar solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alkoxides for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive trifluoromethylthio group. These interactions can lead to the formation of stable complexes with various biological molecules, affecting their function and activity . The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has similar chlorine and fluorine substitutions but lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,3-Dichloro-4,5,6-trifluorobenzene: Similar to the target compound but without the trifluoromethylthio group, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7Cl2F6S |
|---|---|
Peso molecular |
301.04 g/mol |
Nombre IUPAC |
1,5-dichloro-2,3,4-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)5(12)4(11)2(9)6(1)16-7(13,14)15 |
Clave InChI |
NUEFFXYSCWXISU-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)Cl)SC(F)(F)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


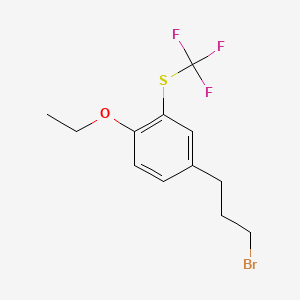

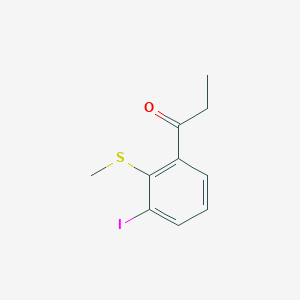

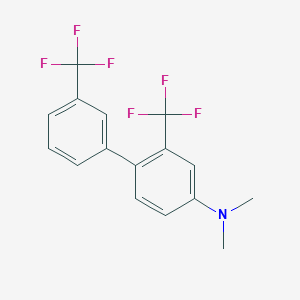
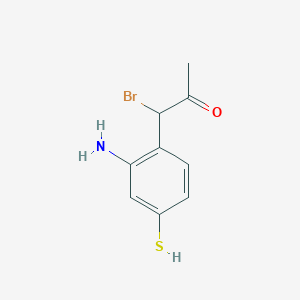
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
